molecular formula C10H9F4NO2 B2562686 2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid CAS No. 1215491-31-8

2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid

Cat. No.: B2562686
CAS No.: 1215491-31-8
M. Wt: 251.181
InChI Key: IHAMHAXPNFCJJZ-QMMMGPOBSA-N
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Description

“2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H10F3NO3 . It’s also known as "Tyrosine, O-(trifluoromethyl)-;4-(TRIFLUOROMETHOXY)-DL-PHENYLALANINE" .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 309.1±42.0 °C and a predicted density of 1.401±0.06 g/cm3 .

Scientific Research Applications

Chiral Derivatizing Agent

2-Fluoro-2-phenyl propanoic acid, a compound with similar structural characteristics, has been used as a chiral derivatizing agent. The specific rotation of the acid with an R configuration has been identified, indicating its potential application in stereochemistry and the synthesis of chiral molecules (Hamman, 1993).

Fluorine Chemistry in Organic Syntheses

Research on compounds like 2-amino-3-fluorobenzoic acid demonstrates the role of fluorine chemistry in the synthesis of halogenated compounds, highlighting the importance of such molecules in organic synthesis and potential applications in developing new pharmaceuticals and materials (Kollmar et al., 2003).

Antibacterial Agents

Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, featuring fluorine atoms and substituted amino groups, have shown significant antibacterial activity. This points to the potential use of fluorinated compounds in the development of new antibacterial drugs (Chu et al., 1986).

Brain Tumor Imaging

The synthesis and biological evaluation of fluorinated amino acids for positron emission tomography (PET) imaging of brain tumors demonstrate the application of such compounds in medical imaging. The study of enantiomers of a specific fluorinated amino acid has provided insights into their potential as novel tracers for tumor imaging, highlighting the importance of fluorine in enhancing the properties of imaging agents (McConathy et al., 2010).

Fluorinated Amino Acids in Helix Stabilization

The study of highly fluorinated amino acids in stabilizing helical proteins showcases the utility of fluorinated compounds in protein engineering and biotechnology. The analysis of helix propensity in relation to fluorination provides valuable data for designing more stable proteins for various applications (Chiu et al., 2006).

Properties

IUPAC Name

2-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c11-7-3-5(4-8(15)9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAMHAXPNFCJJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271467
Record name 3-Fluoro-4-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215491-31-8
Record name 3-Fluoro-4-(trifluoromethyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1215491-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-(trifluoromethyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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